molecular formula C25H21FN4O3 B2984912 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-37-6

1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2984912
CAS No.: 1251611-37-6
M. Wt: 444.466
InChI Key: XSBAYVRXEYQJBK-UHFFFAOYSA-N
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Description

1-(2-(Benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthyridine core, which is often associated with biological activity, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Introduction of the Benzylamino Group: This step involves the reaction of the naphthyridine intermediate with benzylamine under conditions that promote the formation of the benzylamino group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzoyl chloride as a reagent.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative, followed by oxidation to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(Benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Pharmacology: Studies focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structure may be explored for applications in organic electronics or as a building block for more complex materials.

Mechanism of Action

The mechanism of action of 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and fluorophenyl groups may enhance binding affinity and specificity, while the naphthyridine core could facilitate interactions with nucleic acids or proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Amino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the benzyl group, which may affect its biological activity.

    1-(2-(Benzylamino)-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Substitution of fluorine with chlorine, potentially altering its reactivity and interactions.

    1-(2-(Benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Replacement of the naphthyridine core with a quinoline core, which may change its pharmacological profile.

Uniqueness

The unique combination of the benzylamino, fluorophenyl, and naphthyridine moieties in 1-(2-(benzylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-16-7-12-20-23(32)21(25(33)29-19-10-8-18(26)9-11-19)14-30(24(20)28-16)15-22(31)27-13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3,(H,27,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBAYVRXEYQJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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